3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Overview
Description
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is an organic compound that features a complex aromatic structure. This compound is notable for its incorporation of both chloro and trifluoromethyl groups, which impart unique chemical properties. It is used in various chemical synthesis processes and has applications in multiple industries, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixed acid (HNO3/H2SO4) within a continuous flow droplet-based microreactor . The optimized reaction conditions include a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, achieving a conversion rate of 83.03% and a selectivity of 79.52% .
Industrial Production Methods
In industrial settings, the production of this compound can be enhanced using phase-transfer catalysis. A crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent is employed to facilitate the reaction. The process involves etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130 to 175°C, followed by acidification to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: Reactions where the chloro or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Nitration: Mixed acid (HNO3/H2SO4) in a continuous flow microreactor.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration primarily yields the nitro-substituted aromatic compound, while substitution reactions can produce a wide range of derivatives based on the substituents introduced.
Scientific Research Applications
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, plastics, herbicides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of the nitro, chloro, and trifluoromethyl groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: A precursor in the synthesis of the nitro-substituted compound.
1,3-Bis(2-chloro-4-(trifluoromethyl)phenoxy)benzene: Another compound with similar structural features.
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo nitration and substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO5/c15-9-6-7(14(16,17)18)4-5-10(9)24-11-3-1-2-8(13(20)21)12(11)19(22)23/h1-6H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJZZBTXITTDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539108 | |
Record name | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95899-73-3 | |
Record name | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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